An In-depth Technical Guide to 3-Dimethylaminoacrolein (CAS 927-63-9)
An In-depth Technical Guide to 3-Dimethylaminoacrolein (CAS 927-63-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dimethylaminoacrolein (B57599), with CAS number 927-63-9, is a versatile organic compound that serves as a crucial building block in a multitude of synthetic pathways.[1][2] Its unique bifunctional nature, possessing both an activated aldehyde and an enamine moiety, renders it a highly reactive intermediate for the construction of complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science.[2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-dimethylaminoacrolein, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in drug development and organic synthesis.
Chemical and Physical Properties
3-Dimethylaminoacrolein is a pale yellow to brown, water-soluble liquid.[1][5] It is characterized by the molecular formula C₅H₉NO and a molar mass of 99.133 g·mol⁻¹.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 3-Dimethylaminoacrolein
| Property | Value | Reference(s) |
| CAS Number | 927-63-9 (non-specific), 692-32-0 | [1] |
| Molecular Formula | C₅H₉NO | [1][6] |
| Molar Mass | 99.133 g·mol⁻¹ | [1] |
| Appearance | Clear, faintly yellow to dark brown liquid | [1] |
| Density | 0.99 g/cm³ at 25 °C | [1] |
| Boiling Point | 270-273 °C | [3][5] |
| Refractive Index | n20/D 1.584 | [3] |
| Solubility | Soluble in water, methanol, and 1,2-dichloroethane | [1] |
| Flash Point | 113 °C (closed cup) | [7] |
Spectroscopic Data
The structural elucidation of 3-dimethylaminoacrolein and its reaction products relies on standard spectroscopic techniques. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for 3-Dimethylaminoacrolein
| Technique | Key Data | Reference(s) |
| ¹H NMR | Available from various sources, including Sigma-Aldrich and PubChem. | [3] |
| ¹³C NMR | Data available in the literature (e.g., J. Prakt. Chem. 315, 1121(1973)). | [3] |
| IR Spectroscopy | Vapor phase IR spectra are available. | [3] |
| Mass Spectrometry | GC-MS data shows a top peak at m/z 42 and the molecular ion peak at m/z 99. | [3] |
Synthesis of 3-Dimethylaminoacrolein
The industrial synthesis of 3-dimethylaminoacrolein has evolved to avoid hazardous starting materials. The Vilsmeier-Haack reaction is a common and efficient method.
Vilsmeier-Haack Synthesis from Vinyl Ethers
A widely used and safer industrial method involves the reaction of a vinyl ether with a Vilsmeier reagent, which is formed in situ from dimethylformamide (DMF) and an activating agent like phosgene (B1210022) or phosphoryl chloride (POCl₃).[1]
Experimental Protocol: Synthesis of 3-Dimethylaminoacrolein via the Vilsmeier-Haack Reaction
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Reagents: Isobutyl vinyl ether, Dimethylformamide (DMF), Phosphoryl chloride (POCl₃), Sodium hydroxide (B78521) solution.
-
Procedure:
-
In a suitable reaction vessel, the Vilsmeier reagent is prepared by the reaction of DMF and POCl₃.[1]
-
Isobutyl vinyl ether is then reacted with the freshly prepared Vilsmeier reagent.[1]
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The reaction mixture is subsequently treated with a dilute sodium hydroxide solution to yield 3-dimethylaminoacrolein.[1] This continuous process can achieve yields as high as 86%.[1]
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A diagram of the Vilsmeier-Haack synthesis workflow is provided below.
Caption: Vilsmeier-Haack Synthesis Workflow.
Reactivity and Applications in Synthesis
3-Dimethylaminoacrolein is a versatile synthon for introducing a three-carbon aldehyde-containing fragment into molecules. Its reactivity is characterized by the electrophilic nature of the aldehyde and the nucleophilic character of the enamine.
Synthesis of Heterocyclic Compounds
A primary application of 3-dimethylaminoacrolein is in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[2][8]
The reaction of 3-dimethylaminoacrolein with guanidine (B92328) provides a direct and high-yielding route to 2-aminopyrimidine (B69317), a key scaffold in medicinal chemistry.[1]
Experimental Protocol: Synthesis of 2-Aminopyrimidine
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Reagents: 3-Dimethylaminoacrolein, Guanidine.
-
Procedure:
-
3-Dimethylaminoacrolein is reacted with guanidine.
-
The reaction proceeds to form 2-aminopyrimidine in nearly quantitative yield.[1]
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The reaction pathway for the synthesis of 2-aminopyrimidine is illustrated below.
Caption: Synthesis of 2-Aminopyrimidine.
Vinamidinium salts derived from 3-dimethylaminoacrolein are valuable intermediates for the synthesis of substituted pyrroles and thiophenes.[1]
Experimental Protocol: Synthesis of N-Alkylpyrroles
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Reagents: 3-Dimethylaminoacrolein, Dimethylammonium tetrafluoroborate (B81430), Glycine (B1666218) esters.
-
Procedure:
A logical diagram illustrating the relationship between 3-dimethylaminoacrolein and its application in pyrrole (B145914) synthesis is shown below.
Caption: Heterocycle Synthesis via Vinamidinium Salts.
Knoevenagel Condensation
3-Dimethylaminoacrolein readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile, to form 1,3-butadiene (B125203) derivatives.[1] This reaction is also utilized in the synthesis of precursors for agrochemicals and pharmaceuticals, for instance, in the production of 2-chloronicotinic acid derivatives.[1]
Experimental Protocol: Reaction with Malononitrile
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Reagents: 3-Dimethylaminoacrolein, Malononitrile.
-
Procedure:
-
3-Dimethylaminoacrolein is reacted with malononitrile.
-
The condensation reaction proceeds to yield the corresponding 1,3-butadiene derivative.[1]
-
Biological Activity and Safety
3-Dimethylaminoacrolein has been noted for its unusual biological properties, including the ability to reverse the hypnotic effect of morphine in mice and a stimulating effect in humans.[1][5] It is considered a more stable and less toxic precursor to malondialdehyde, a genotoxic and mutagenic compound.[1]
Safety Information:
3-Dimethylaminoacrolein is classified as a corrosive substance.[1][7] It can cause severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be used when handling this compound.[7] It should be stored in a cool, dry, and well-ventilated area.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Source:[1][7][9] |
Conclusion
3-Dimethylaminoacrolein is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a C3 building block has led to its widespread use in the construction of a diverse range of heterocyclic compounds that are of significant interest to the pharmaceutical and agrochemical industries. The synthetic routes to and from this compound are well-established, offering efficient and high-yielding transformations. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective utilization in research and development.
References
- 1. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. 3-(Dimethylamino)acrylaldehyde | C5H9NO | CID 638320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 3-Dimethylaminoacrolein(927-63-9) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Dimethylaminoacrolein CAS#: 927-63-9 [m.chemicalbook.com]
